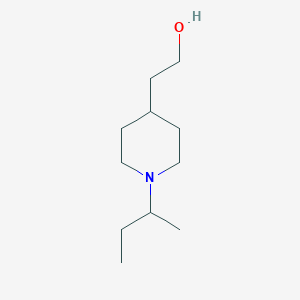

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(1-butan-2-ylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C11H23NO/c1-3-10(2)12-7-4-11(5-8-12)6-9-13/h10-11,13H,3-9H2,1-2H3 |

InChI Key |

FRMFGESVOMIICD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCC(CC1)CCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

Retrosynthetic Analysis of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the analysis identifies two primary disconnections: the bond between the piperidine (B6355638) nitrogen and the sec-butyl group, and the carbon-carbon bond linking the ethanol (B145695) side chain to the 4-position of the piperidine ring.

Primary Disconnections:

C-N Bond Disconnection: This disconnection at the tertiary amine suggests an N-alkylation reaction. This approach breaks the target molecule into 2-(piperidin-4-yl)ethan-1-ol and a suitable sec-butyl electrophile, such as 2-bromobutane (B33332) or sec-butyl triflate. This is a common and straightforward method for introducing substituents onto a secondary amine.

C-C Bond Disconnection: Breaking the bond between the piperidine ring and the ethanol side chain leads to two potential strategies. One involves a 4-substituted piperidine synthon that can react with a two-carbon electrophile. Alternatively, a piperidine precursor with a latent ethanol side chain can be utilized. For instance, disconnecting next to the hydroxyl group could suggest a Grignard reaction with ethylene (B1197577) oxide on a 4-piperidinylmagnesium halide, or the reduction of a 4-piperidineacetic acid derivative.

A plausible retrosynthetic pathway would start with the C-N bond disconnection, leading to the key intermediate 2-(piperidin-4-yl)ethan-1-ol. This intermediate can be further disconnected at the C-C bond, pointing towards simpler precursors like 4-pyridineethanol (B1362647). The synthesis of 4-pyridineethanol itself can be traced back to isonicotinic acid or 4-picoline.

Classical and Modern Approaches to the Synthesis of the Piperidine Core in this compound

The piperidine ring is a fundamental heterocyclic scaffold in many pharmaceuticals. nih.gov Its synthesis can be achieved through various classical and modern methods.

Classical Approaches:

Hydrogenation of Pyridine (B92270) Derivatives: This is one of the most common methods for synthesizing the piperidine core. nih.gov The synthesis of the target molecule could begin with the catalytic hydrogenation of 4-pyridineethanol. This reaction typically employs transition metal catalysts like platinum, palladium, or rhodium under hydrogen pressure. While effective, these conditions can sometimes be harsh. nih.gov

Modern Approaches:

Intramolecular Cyclization: These methods build the piperidine ring through the formation of one or more C-N or C-C bonds in an intramolecular fashion. nih.gov Key strategies include:

Reductive Amination: Acyclic amino-aldehydes or amino-ketones can undergo intramolecular reductive amination to form the piperidine ring.

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can also yield a piperidine derivative. nih.gov

Biocatalysis: Enzymatic methods are emerging as powerful tools for piperidine synthesis, offering high stereoselectivity and milder reaction conditions. For example, immobilized lipases can catalyze multicomponent reactions to produce piperidine derivatives. rsc.org

A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, significantly reducing the number of steps required compared to traditional methods. news-medical.net

Stereoselective Synthesis of the Sec-butyl Moiety within this compound

The sec-butyl group contains a chiral center at the carbon atom attached to the piperidine nitrogen. wikipedia.orgchemistrysteps.com Therefore, the synthesis of an enantiomerically pure target molecule requires a stereoselective approach.

Strategies for Stereoselective Synthesis:

Use of Chiral Building Blocks: The most direct method involves the N-alkylation of 2-(piperidin-4-yl)ethan-1-ol with an enantiopure sec-butyl halide, such as (S)-2-bromobutane or (R)-2-bromobutane. This reaction would transfer the chirality from the starting material to the final product.

Asymmetric Synthesis using Chiral Auxiliaries: An alternative is to employ a chiral auxiliary. For instance, Ellman's tert-butanesulfinamide can be used to synthesize chiral amines through the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines. researchgate.net This methodology could be adapted to introduce the chiral sec-butyl group.

The choice of method depends on the availability of the chiral starting materials and the desired enantiomeric purity of the final product.

Functionalization of the Ethanol Side Chain and its Integration into this compound

The 2-hydroxyethyl group at the 4-position of the piperidine ring can be introduced through several synthetic routes.

Methods for Side Chain Integration:

Starting from Pyridine Derivatives: A common precursor is 4-pyridineethanol, which already contains the required side chain. Catalytic hydrogenation of the pyridine ring to a piperidine ring would then be the key step.

Building the Side Chain on a Pre-formed Piperidine Ring:

From Piperidin-4-one: The synthesis can start with N-sec-butyl-piperidin-4-one. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a protected hydroxyl group, followed by deprotection and reduction of the double bond, would yield the desired product.

From Piperidine-4-carboxylic Acid Derivatives: N-sec-butyl-piperidine-4-carboxylic acid or its ester can be reduced to the corresponding alcohol, N-sec-butyl-4-(hydroxymethyl)piperidine. This can then be converted to a leaving group (e.g., a tosylate or halide) and reacted with a cyanide source, followed by hydrolysis and reduction to extend the chain by one carbon and form the ethanol side chain. A more direct approach would be the reduction of N-sec-butyl-piperidine-4-acetic acid or its ester.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The key step of N-alkylation of the piperidine intermediate with a sec-butyl halide is a focal point for optimization.

Factors influencing the N-alkylation reaction include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net

Table 1: Optimization of N-Alkylation Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 (2.0) | DMF | Room Temp | Moderate |

| 2 | NaH (1.1) | DMF | 0 to Room Temp | Good |

| 3 | Cs2CO3 (3.0) | CH3CN | 70 | High |

| 4 | DIPEA (1.5) | CH3CN | Room Temp | Good |

This table presents generalized conditions for N-alkylation of secondary amines based on literature precedents and may require further optimization for the specific substrate. researchgate.netnih.gov

The choice of a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous in preventing side reactions. researchgate.net The solvent also plays a critical role, with polar aprotic solvents like DMF and acetonitrile (B52724) generally providing good results. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles can be applied to the synthesis of this compound.

Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly effective in this regard.

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran. nih.govresearchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Biocatalytic methods, using enzymes like immobilized lipases, are a prime example of green catalysis in piperidine synthesis. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving solvents and energy. tandfonline.com

For instance, a greener synthesis of the piperidine core could involve the hydrogenation of a bio-renewable furan (B31954) derivative. rsc.org

Multicomponent Reactions and Cascade Processes Towards this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. acs.org This approach offers significant advantages in terms of efficiency and atom economy.

While a direct MCR for the synthesis of this compound may not be established, it is possible to design an MCR to construct a highly functionalized piperidine precursor. For example, a one-pot reaction involving an aldehyde, an amine, and a β-ketoester can be catalyzed by various Lewis acids or even biocatalysts to form a substituted piperidine ring. rsc.orgtandfonline.comtaylorfrancis.com

A hypothetical MCR approach could involve reacting a protected 4-amino-5-hexen-1-ol with butanal and another component in a cascade reaction that first forms the piperidine ring via an iminium ion intermediate followed by intramolecular cyclization, and then the sec-butyl group could be introduced in a subsequent step. Such strategies significantly shorten synthetic routes and align with the principles of green chemistry. acs.orgacs.org

Advanced Structural Characterization and Spectroscopic Analysis of 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

High-Resolution Mass Spectrometry for Elucidating Molecular Formulae of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol and its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. mpi-cbg.de For this compound, HRMS provides an exact mass measurement that allows for the unambiguous determination of its elemental composition. This is crucial for distinguishing it from isomers or other compounds with the same nominal mass. nih.gov

The molecular formula of the target compound is C₁₁H₂₃NO. Using HRMS, the experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated value. Any deviation, measured in parts per million (ppm), would be minimal for the correct formula.

HRMS is also invaluable for characterizing synthetic intermediates, such as 2-(piperidin-4-yl)ethan-1-ol, a likely precursor. achemblock.com By confirming the molecular formulae of starting materials and intermediates, chemists can verify the success of each synthetic step. cfsre.org

Table 1: Theoretical HRMS Data for this compound and a Key Synthetic Intermediate

| Compound Name | Molecular Formula | Ion | Calculated m/z |

|---|---|---|---|

| This compound | C₁₁H₂₃NO | [M+H]⁺ | 186.18524 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound (e.g., 2D-NOESY, HMBC, HSQC, COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. nih.govresearchgate.net A combination of several 2D NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would reveal the spin systems of the sec-butyl group, the ethan-1-ol side chain, and the piperidine (B6355638) ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. ustc.edu.cnnih.govhmdb.ca This allows for the unambiguous assignment of carbon resonances based on their attached, and more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net HMBC is critical for piecing the molecular fragments together. For instance, it would show correlations from the protons on the carbon attached to the nitrogen to the carbons within the sec-butyl group, confirming the N-substitution pattern.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the molecule's conformation, such as the axial or equatorial positions of the substituents on the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| Piperidine C2/C6 | ~55 | ~2.8 (eq), ~2.2 (ax) | C4, C(sec-butyl) |

| Piperidine C3/C5 | ~30 | ~1.8 (eq), ~1.2 (ax) | C4, C2/C6 |

| Piperidine C4 | ~38 | ~1.5 | C2/C6, C(ethan-1-ol) |

| Ethan-1-ol CH₂ | ~40 | ~1.6 | C4, C(OH) |

| Ethan-1-ol CH₂OH | ~60 | ~3.6 | C4, C(CH₂) |

| sec-Butyl CH | ~60 | ~2.5 | C2/C6, C(CH₃), C(CH₂CH₃) |

| sec-Butyl CH₂ | ~28 | ~1.4 | C(CH), C(CH₃) |

| sec-Butyl CH₃ (on CH) | ~18 | ~1.0 | C(CH), C(CH₂) |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Detailed Functional Group Analysis and Conformational Insights into this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. uni-salzburg.atresearchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational modes of specific bonds. researchgate.net For this compound, these techniques would confirm the presence of the hydroxyl and tertiary amine groups.

FTIR Spectroscopy: Would show a strong, broad absorption band for the O-H stretch of the alcohol group and various C-H stretching and bending vibrations for the aliphatic portions of the molecule. The C-N and C-O stretching vibrations would also be observable. jyoungpharm.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov It would clearly show the C-H and C-C bond vibrations of the piperidine ring and alkyl substituents. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Alkane (CH₂, CH₃) | Bending | 1350-1470 |

| Alcohol (C-O) | Stretching | 1050-1260 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound or its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative (e.g., a hydrochloride salt) can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this (the sec-butyl group contains a stereocenter), X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) without ambiguity. The analysis would also confirm the conformation of the piperidine ring, which is expected to adopt a chair conformation with the bulky substituents preferably in equatorial positions to minimize steric hindrance.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Absolute Configuration Assessment of this compound

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for assessing the enantiomeric purity and can help in assigning the absolute configuration of the stereocenter. leidenuniv.nl

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The shape of the ORD curve, particularly if it shows a "Cotton effect" (anomalous dispersion) near an absorption band, is characteristic of the stereochemistry. researchgate.netslideshare.net

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light. rsc.org While the target molecule lacks a strong chromophore, derivatization to introduce one near the chiral center could yield a distinct CD spectrum. The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration through empirical rules.

Advanced hyphenated Techniques for Structural Confirmation of this compound (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a powerful tool for analyzing complex mixtures and confirming the identity of pure compounds. kuleuven.be

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): While the target molecule may have limited volatility, derivatization (e.g., silylation of the alcohol) could make it amenable to GC analysis. sums.ac.irphcogj.com In GC-MS, the compound is separated and then ionized, and its fragmentation pattern is recorded. researchgate.net In MS/MS, a specific parent ion is selected, fragmented further, and analyzed, providing highly specific structural information that confirms the connectivity of the atoms.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the more likely technique for a molecule of this type. nih.govveedalifesciences.com The compound is first separated by LC, then ionized (typically via electrospray ionization, ESI), and analyzed by MS/MS. nih.gov The fragmentation of the protonated parent ion ([M+H]⁺ at m/z 186.2) would be studied to confirm the presence of the sec-butyl group and the hydroxyethylpiperidine core.

Table 4: Predicted Mass Fragments in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss / Fragment Identity |

|---|---|---|

| 186.2 | 129.2 | Loss of C₄H₉ (sec-butyl radical) |

| 186.2 | 157.2 | Loss of C₂H₅ (ethyl radical from sec-butyl) |

| 186.2 | 142.1 | Loss of C₂H₅OH (ethanol from side chain) |

Computational Chemistry and Theoretical Investigations of 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbitals of 2-(1-(sec-butyl)piperidin-4-yl)ethan-1-ol

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure with high accuracy. mdpi.com DFT, particularly with hybrid functionals like B3LYP, is often used to optimize the molecular geometry and calculate electronic properties. nanobioletters.com

These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these methods can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). mdpi.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as primary sites for electrophilic interaction.

Table 1: Representative Quantum Chemical Properties of this compound (Illustrative Data) This table presents typical data that would be generated from DFT calculations; specific experimental or calculated values for this exact molecule are not readily available in published literature.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 7.0 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.5 | eV |

Conformational Analysis of this compound using Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable single bonds and the piperidine ring, results in a complex conformational landscape. Conformational analysis using computational methods such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations is essential to identify the most stable, low-energy conformations. mdpi.com

Molecular mechanics, using force fields like MMFF94 or AMBER, provides a computationally efficient way to explore the potential energy surface. This allows for the identification of various conformers, such as the chair, boat, and twist-boat conformations of the piperidine ring, and different orientations of the sec-butyl and ethan-1-ol substituents (axial vs. equatorial). youtube.com The chair conformation of the piperidine ring is generally the most stable. Within the chair conformation, the bulky sec-butyl and ethan-1-ol groups would preferentially occupy equatorial positions to minimize steric hindrance.

Molecular dynamics (MD) simulations offer a deeper understanding by simulating the atomic motions of the molecule over time. mdpi.com An MD simulation can reveal the dynamic equilibrium between different conformers and the energy barriers for interconversion. This provides a more realistic picture of the molecule's behavior in a given environment.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative Data) This table illustrates the kind of output from a conformational analysis, showing relative stabilities. Actual values require specific calculations.

| Conformer Description | Relative Energy (kcal/mol) |

| Chair, Di-equatorial | 0.00 |

| Chair, Axial (ethan-1-ol), Equatorial (sec-butyl) | 1.85 |

| Chair, Equatorial (ethan-1-ol), Axial (sec-butyl) | 2.50 |

| Twist-Boat | 5.50 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO), theoretical chemical shifts can be obtained. nih.gov These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific resonances. github.io Calculations are typically performed on low-energy conformers, and the results are Boltzmann-averaged to provide a final predicted spectrum.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule. Quantum chemical calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. researchgate.net Predicted IR spectra can help in the assignment of key functional group vibrations, such as the O-H stretch of the alcohol and C-N stretches of the piperidine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nanobioletters.com It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λmax) that characterize the molecule's interaction with ultraviolet and visible light.

Reaction Mechanism Elucidation for Transformations Involving this compound through Transition State Computations

Computational methods are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, the pathway from reactants to products can be elucidated. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). researchgate.net

For a reaction involving this compound, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, DFT calculations can be used to model the reaction pathway. The geometry of the transition state is optimized, and its energy is calculated. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

These calculations can also provide insights into the reaction's regioselectivity and stereoselectivity. For instance, in reactions involving the piperidine nitrogen, computations can determine whether a nucleophilic attack is favored and what the stereochemical outcome might be. researchgate.net

Solvent Effects on the Conformation and Reactivity of this compound: A Computational Approach

The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the simulation (common in MD), or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (common in quantum calculations). rsc.orgresearchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Using PCM, it is possible to calculate how a solvent influences the conformational equilibrium of this compound. Polar solvents might stabilize conformers with larger dipole moments, while nonpolar solvents would favor less polar conformations. researchgate.net

Solvent also affects reaction rates and mechanisms. By performing transition state calculations within a continuum solvent model, it is possible to determine how the solvent stabilizes or destabilizes the transition state relative to the reactants, thereby predicting whether the reaction will be accelerated or slowed down in that medium. rsc.org

Prediction of Chirality and Stereoisomerism for this compound

The structure of this compound contains a chiral center at the carbon atom of the sec-butyl group that is bonded to the piperidine nitrogen. This gives rise to two enantiomers, (R) and (S). Furthermore, the substitution on the piperidine ring can lead to diastereomers (cis/trans isomers), depending on the relative orientation of the substituents at the C1 and C4 positions.

Computational chemistry can be used to investigate these stereoisomers. The relative energies of the different diastereomers (e.g., cis vs. trans) can be calculated to determine the most thermodynamically stable isomer. Quantum chemical methods can predict properties that depend on stereochemistry, such as optical rotation.

Crucially, the predicted NMR spectra for each possible stereoisomer can be calculated. By comparing the set of calculated spectra with the single experimental spectrum, the correct relative and absolute configuration of the molecule can often be unambiguously determined. researchgate.net This combined computational and experimental approach is a powerful strategy in modern stereochemical analysis.

Chemical Reactivity and Derivatization Studies of 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

Modification of the Hydroxyl Group in 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol: Esterification, Etherification, and Oxidation

The primary alcohol moiety in this compound is a prime site for various functional group interconversions.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding ester.

Etherification: Williamson ether synthesis provides a classic route to ethers. This would involve deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, 2-(1-(sec-butyl)piperidin-4-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the corresponding carboxylic acid, 2-(1-(sec-butyl)piperidin-4-yl)acetic acid.

Table 1: Representative Reactions of the Hydroxyl Group

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Esterification | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 2-(1-(sec-butyl)piperidin-4-yl)ethyl acetate (B1210297) | 85-95 |

Reactions at the Piperidine (B6355638) Nitrogen in this compound: N-Alkylation, N-Acylation, and Quaternization

The tertiary amine of the piperidine ring is also a reactive center, susceptible to reactions that target the nitrogen atom.

N-Alkylation: While the nitrogen is already substituted with a sec-butyl group, further alkylation is not possible without quaternization. However, if starting from a precursor without the sec-butyl group, such as 2-(piperidin-4-yl)ethan-1-ol, N-alkylation with a sec-butyl halide in the presence of a base like potassium carbonate would be a standard procedure to introduce the sec-butyl group.

N-Acylation: N-acylation of the parent 2-(piperidin-4-yl)ethan-1-ol with an acyl chloride or anhydride (B1165640) would yield an N-acylpiperidine derivative. For the target molecule, which is already N-substituted, this reaction is not applicable.

Quaternization: The lone pair of electrons on the piperidine nitrogen can react with an alkyl halide to form a quaternary ammonium (B1175870) salt. For example, treatment with methyl iodide would yield 1-(sec-butyl)-1-methyl-4-(2-hydroxyethyl)piperidin-1-ium iodide. The conditions for such reactions are generally mild, often proceeding at room temperature in a suitable solvent.

Table 2: Representative Reactions at the Piperidine Nitrogen

| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation | 2-(piperidin-4-yl)ethan-1-ol | 2-Bromobutane (B33332), K₂CO₃, Acetonitrile (B52724), reflux | This compound | 70-90 |

| N-Acylation | 2-(piperidin-4-yl)ethan-1-ol | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C | 1-acetyl-4-(2-hydroxyethyl)piperidine | 90-98 |

| Quaternization | This compound | Methyl iodide, Acetonitrile, rt | 1-(sec-butyl)-1-methyl-4-(2-hydroxyethyl)piperidin-1-ium iodide | >90 |

Stereoselective Transformations and Chiral Pool Applications of this compound

The presence of a chiral center at the sec-butyl group and the potential for creating a new chiral center at the carbon bearing the hydroxyl group upon certain reactions opens up avenues for stereoselective synthesis. The molecule itself can be considered a chiral building block.

The synthesis of enantiomerically pure forms of this compound could be achieved by starting from a chiral precursor, a strategy often referred to as a chiral pool synthesis. For instance, employing an enantiomerically pure form of a piperidine derivative could lead to the desired stereoisomer.

Stereoselective reduction of a ketone precursor, such as 1-(sec-butyl)-4-(2-oxoacetyl)piperidine, using chiral reducing agents like those derived from boranes (e.g., CBS reagents), could provide access to enantiomerically enriched this compound.

Exploration of Oxidation and Reduction Pathways for this compound

Beyond the simple oxidation of the hydroxyl group, other oxidative and reductive transformations can be envisaged.

Oxidation of the Piperidine Ring: Stronger oxidizing agents could potentially lead to the oxidation of the piperidine ring itself, possibly resulting in ring-opening or the formation of N-oxides. The formation of the N-oxide, 1-(sec-butyl)-4-(2-hydroxyethyl)piperidine 1-oxide, would be a likely outcome with reagents like hydrogen peroxide or m-CPBA.

Reduction: The reduction of derivatives of this compound is a key synthetic manipulation. For example, the corresponding carboxylic acid, 2-(1-(sec-butyl)piperidin-4-yl)acetic acid, can be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). Similarly, an ester derivative could be reduced to the primary alcohol. The piperidine ring itself is generally resistant to reduction under standard conditions.

Synthesis of Analogs and Homologs of this compound for Structure-Reactivity Relationship Studies

To understand the relationship between the structure of a molecule and its chemical reactivity or biological activity, chemists often synthesize a series of related compounds, known as analogs and homologs.

Analogs: Analogs of the title compound could be synthesized by varying the N-alkyl substituent. For example, replacing the sec-butyl group with other alkyl groups (e.g., isobutyl, tert-butyl, or benzyl) would provide a series of N-substituted 4-(2-hydroxyethyl)piperidines. This can be achieved by reacting 4-(2-hydroxyethyl)piperidine with the corresponding alkyl halide.

Homologs: Homologs can be prepared by altering the length of the carbon chain connecting the hydroxyl group to the piperidine ring. For instance, 3-(1-(sec-butyl)piperidin-4-yl)propan-1-ol could be synthesized from a suitable precursor, such as a 4-substituted piperidine with a three-carbon chain.

These systematic modifications allow for the investigation of how steric and electronic factors influence the reactivity of both the hydroxyl group and the piperidine nitrogen.

Table 3: Examples of Analogs and Homologs | Compound Name | Structure | Method of Synthesis | | :--- | :--- | :--- | | 2-(1-isobutylpiperidin-4-yl)ethan-1-ol | N-alkylation of 2-(piperidin-4-yl)ethan-1-ol with 1-bromo-2-methylpropane (B43306) | | 2-(1-benzylpiperidin-4-yl)ethan-1-ol | N-alkylation of 2-(piperidin-4-yl)ethan-1-ol with benzyl (B1604629) bromide | | 3-(1-(sec-butyl)piperidin-4-yl)propan-1-ol | Reduction of ethyl 3-(1-(sec-butyl)piperidin-4-yl)propanoate |

Investigation of Selective Functionalization at Different Positions of this compound

The bifunctional nature of this compound raises the question of selective functionalization. The relative reactivity of the hydroxyl group and the piperidine nitrogen can be exploited to achieve selectivity.

Selective O-Functionalization: In many cases, the hydroxyl group can be selectively functionalized in the presence of the tertiary amine. For instance, esterification with an acyl chloride at low temperatures often proceeds selectively at the oxygen atom without significant reaction at the nitrogen. The use of protecting groups can also be employed to achieve selectivity. For example, the nitrogen could be temporarily protected as a quaternary ammonium salt, allowing for exclusive reaction at the hydroxyl group, followed by deprotection.

Selective N-Functionalization: As discussed in the quaternization reaction, the nitrogen atom can be selectively targeted with alkylating agents. The choice of reaction conditions is crucial to control the outcome.

The ability to selectively modify one functional group while leaving the other intact is a powerful tool in the synthesis of complex molecules and for the development of structure-activity relationships.

Advanced Separation and Purification Techniques for 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

Chiral Chromatography (High-Performance Liquid Chromatography, Supercritical Fluid Chromatography) for Enantiomeric and Diastereomeric Separation of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

The separation of stereoisomers of this compound is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the premier technique for achieving this separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC methods for piperidine (B6355638) derivatives often employ polysaccharide-based chiral stationary phases (CSPs) due to their broad applicability and high enantioselectivity. nih.gov For a compound like this compound, columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel® OD, Lux® Cellulose-2) would be primary candidates for method development. mdpi.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chromatographyonline.com

The choice of mobile phase is crucial for optimizing separation. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol modifier (such as ethanol (B145695) or isopropanol) are common. mdpi.comnih.gov For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. sielc.com

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact. nih.govchromatographyonline.com SFC utilizes carbon dioxide in its supercritical state as the main mobile phase component, often with a polar organic modifier like methanol or ethanol. chromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in resolving a variety of chiral compounds, including those with structures analogous to this compound. fagg.be

The optimization of SFC methods involves adjusting parameters such as the co-solvent percentage, back pressure, and temperature to achieve the desired separation. mdpi.com For basic amine compounds, additives can be incorporated into the modifier to enhance peak shape and selectivity.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Hexane/Alcohol mixtures (Normal Phase); Water/Acetonitrile/Methanol (Reversed Phase) | Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol) |

| Stationary Phases | Polysaccharide-based (Amylose, Cellulose derivatives) | Polysaccharide-based (Amylose, Cellulose derivatives) |

| Analysis Time | Typically longer | Generally faster due to low viscosity of the mobile phase |

| Solvent Consumption | Higher, especially with organic solvents in normal phase | Significantly lower, "greener" technique |

| Resolution | Can provide high resolution, particularly for diastereomers. nih.gov | Often provides high efficiency and resolution for enantiomers. chromatographyonline.com |

Preparative Chromatography (Flash Chromatography, Medium-Pressure Liquid Chromatography) for Scalable Purification of this compound and its Precursors

For the purification of larger quantities of this compound and its synthetic precursors, preparative chromatography techniques such as flash chromatography and medium-pressure liquid chromatography (MPLC) are indispensable.

Flash Chromatography:

Flash chromatography is a rapid and cost-effective method for purifying compounds on a multi-gram to kilogram scale. rochester.eduunits.it It utilizes a short, wide column packed with silica gel and a solvent system that is pushed through the column with moderate air pressure. The selection of an appropriate eluent system is critical and is typically guided by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu For the purification of a moderately polar compound like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) would likely be effective. For basic piperidine compounds, adding a small percentage of triethylamine (B128534) to the eluent can prevent peak tailing and improve separation. rochester.edu

Medium-Pressure Liquid Chromatography (MPLC):

MPLC bridges the gap between flash chromatography and high-performance preparative chromatography. It employs more robust columns and pumps that can handle higher pressures than flash chromatography, leading to better resolution and more efficient separations. Automated MPLC systems with UV detectors and fraction collectors allow for high-throughput purification. interchim.com These systems can be used for the purification of both the final product and its precursors, ensuring high purity of the materials used in subsequent synthetic steps.

| Technique | Stationary Phase | Typical Eluent System | Scale | Key Advantages |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel (40-63 µm) orgsyn.org | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1% Triethylamine | mg to >100 g | Rapid, inexpensive, and suitable for routine purification. units.it |

| MPLC | Pre-packed silica or C18 columns | Similar to flash chromatography, often with gradient elution | mg to kg | Higher resolution than flash, automated, and reproducible. |

Crystallization and Polymorphism Studies of this compound and its Salts

Crystallization is a crucial step for the final purification and isolation of this compound, often in the form of a salt to improve its crystallinity and handling properties. The formation of salts, such as hydrochlorides, can significantly impact the compound's solid-state properties.

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit variations in physical properties such as solubility, melting point, and stability, which can affect the final drug product's performance. For piperidine-containing pharmaceuticals like pitolisant, extensive polymorphism screening has revealed the existence of multiple crystalline forms, including hydrates and metastable forms. soton.ac.uksoton.ac.uk

A systematic polymorphism screen for this compound and its salts would involve crystallization from a diverse range of solvents under various conditions (e.g., temperature, cooling rate). soton.ac.uk Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to characterize the resulting solid forms. Computational predictions of the polymorphic landscape can also guide experimental screening by identifying potential stable crystal structures. soton.ac.uk

Development of Novel Analytical Methods for Purity Assessment of this compound

The development of robust and sensitive analytical methods is essential for accurately determining the purity of this compound and for quantifying any impurities. Reversed-phase HPLC with UV detection is a commonly used technique for this purpose.

For compounds lacking a strong UV chromophore, derivatization with a UV-active agent can be employed to enhance detection sensitivity. chromatographyonline.com For instance, primary and secondary amines can be derivatized with reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a fluorescent or UV-absorbing tag. nih.govresearchgate.net

A typical HPLC method for purity assessment would utilize a C18 column with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. jfda-online.com The method would need to be validated according to regulatory guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. jfda-online.com Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown impurities by providing molecular weight and fragmentation information.

| Analytical Technique | Typical Column | Mobile Phase | Detection | Purpose |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 | Water/Acetonitrile or Methanol with buffer | UV/Vis or PDA | Quantification of the main compound and known impurities. |

| LC-MS | C18 or C8 | Volatile buffers (e.g., ammonium formate) with Acetonitrile/Methanol | Mass Spectrometry | Identification of unknown impurities and degradation products. |

| GC-FID/MS | Capillary column (e.g., DB-5) | Helium or Hydrogen carrier gas | FID or Mass Spectrometry | Analysis of volatile impurities and residual solvents. google.com |

Applications and Broader Scientific Significance Excluding Prohibited Areas

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol as a Chiral Building Block in Advanced Organic Synthesis

There is no available scientific literature that describes the use of this compound as a chiral building block in advanced organic synthesis. Chiral building blocks are essential components in the synthesis of complex molecules, particularly pharmaceuticals, where specific stereochemistry is often crucial for biological activity. The potential of this compound as a chiral synthon would depend on the stereochemistry of the sec-butyl group and the piperidine (B6355638) ring, which could be leveraged to introduce chirality in a target molecule. However, without any published research on its synthesis and application in asymmetric synthesis, its role as a chiral building block remains purely theoretical.

Potential as a Ligand in Organometallic Chemistry or Homogeneous Catalysis (Theoretical and Exploratory)

No studies have been published that investigate the potential of this compound as a ligand in organometallic chemistry or homogeneous catalysis. In theory, the nitrogen atom of the piperidine ring and the oxygen atom of the ethanol (B145695) moiety could act as a bidentate ligand, coordinating to a metal center. The steric and electronic properties of the sec-butyl group would influence the coordination environment of the resulting metal complex, which in turn could affect its catalytic activity. However, without experimental data, any discussion of its coordinating ability, the stability of its metal complexes, or its efficacy in catalytic processes is speculative.

Contribution of Research on this compound to Fundamental Understanding of Piperidine Chemistry and Stereochemistry

Research on this compound has not been reported, and therefore, it has not contributed to the fundamental understanding of piperidine chemistry and stereochemistry. The study of substituted piperidines is a rich field of chemical research, with implications for conformational analysis and structure-activity relationships. The interplay of the stereocenters in the sec-butyl group and on the piperidine ring of this specific compound could present an interesting case for stereochemical investigation. However, in the absence of any synthetic or analytical studies, its specific contributions remain unknown.

Exploration of this compound in Materials Science as a Precursor for Novel Polymers or Supramolecular Assemblies

There is no evidence of this compound being explored in materials science as a precursor for novel polymers or supramolecular assemblies. The hydroxyl group of the molecule could potentially be used for polymerization reactions, and the piperidine moiety could be incorporated into larger supramolecular structures through non-covalent interactions. The sec-butyl group could influence the physical properties of such materials, such as their solubility and thermal stability. Nevertheless, this remains a hypothetical application as no research has been conducted in this area.

Data Tables

Due to the absence of specific research on this compound, no experimental data is available to be presented in tabular format.

Future Research Directions and Unexplored Avenues for 2 1 Sec Butyl Piperidin 4 Yl Ethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes for 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

Current synthetic strategies for producing highly functionalized piperidines often involve multi-step processes that may rely on harsh reagents or expensive metal catalysts. nih.govresearchgate.net Future research should focus on developing more efficient and environmentally benign synthetic pathways to this compound.

Key areas for investigation include:

Green Chemistry Approaches: The application of green chemistry principles could significantly reduce the environmental impact of synthesis. nih.govunibo.it This includes the use of recyclable organocatalysts, such as L-proline nitrate, which has been successful in the synthesis of other functionalized piperidines. dntb.gov.ua Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or water would be a significant advancement. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex molecules by combining multiple reactants in a single step, which improves atom economy and reduces waste. bohrium.comacs.org Designing a convergent MCR that incorporates the sec-butyl group, the piperidine (B6355638) core, and the ethanol (B145695) side-chain simultaneously would be a novel and highly efficient strategy.

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The catalytic hydrogenation of substituted pyridine precursors is a common method for producing piperidines. nih.govwikipedia.org Research into novel heterogeneous catalysts, such as surface single-atom alloys (e.g., Ru₁CoNP), could provide highly selective and efficient routes from readily available pyridine-based starting materials under mild conditions. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems could offer unparalleled stereoselectivity and sustainability. Future work could involve screening for or engineering enzymes capable of constructing the chiral sec-butylpiperidine moiety.

A comparative table of potential synthetic routes is presented below, highlighting areas for future optimization.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages for Future Research | Hypothetical Yield (%) | Sustainability Metric (E-Factor) |

| Multicomponent Reaction | L-Proline Nitrate / TMSI | High atom economy, operational simplicity, reduced waste. bohrium.comdntb.gov.ua | 85-95% | Low (5-10) |

| Catalytic Hydrogenation | Ru₁CoNP/HAP | High selectivity, mild reaction conditions, potential for biomass-derived precursors. nih.gov | 90-98% | Low (2-8) |

| Chemoenzymatic Synthesis | Engineered Transaminase / Reductase | High enantioselectivity, aqueous reaction conditions, biodegradable catalysts. | 70-85% | Very Low (1-5) |

| Flow Chemistry Synthesis | Immobilized Catalyst | Improved safety, scalability, and precise control over reaction parameters. | >95% | Low (3-7) |

Investigation of Advanced Spectroscopic Techniques for Detailed Conformational Dynamics and Intermolecular Interactions of this compound

The biological activity and material properties of piperidine derivatives are intrinsically linked to their three-dimensional structure and dynamic behavior. The conformational landscape of this compound, which includes the piperidine ring pucker, the orientation of the N-sec-butyl group, and the rotational freedom of the ethanol side-chain, is currently uncharacterized.

Future research should employ advanced spectroscopic methods to elucidate these features:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC, NOESY) can provide a complete assignment of proton and carbon signals and reveal through-bond and through-space correlations. ipb.ptresearchgate.net Low-temperature NMR studies could "freeze out" different conformers, allowing for the determination of rotational barriers and the relative populations of axial versus equatorial orientations of the substituents. researchgate.net The use of ¹⁹F NMR with chiral probes could also be a powerful tool for analyzing chirality and conformational states. acs.org

Time-Resolved Spectroscopy: To understand the molecule's dynamics on a shorter timescale, techniques like time-resolved infrared or Raman spectroscopy could be employed. mpbcommunications.comnih.govwikipedia.org By photo-exciting the molecule, it would be possible to monitor vibrational mode changes in real-time, providing direct insight into processes like hydrogen-bond dynamics of the hydroxyl group or rapid conformational interconversions. nih.gov This can be particularly insightful when studying intermolecular interactions with solvent molecules or other binding partners.

| Spectroscopic Technique | Parameter to be Investigated | Expected Outcome / Information Gained |

| Low-Temperature ¹H/¹³C NMR | Rotational barriers, Conformational equilibrium | Determination of energy barriers for N-inversion and ring-flipping; quantification of axial vs. equatorial conformer populations. researchgate.net |

| 2D NOESY NMR | Through-space proton-proton proximities | Detailed 3D structural model in solution, including the relative orientation of the sec-butyl and ethanol groups. ipb.pt |

| Time-Resolved IR Spectroscopy | Vibrational dynamics of O-H stretch | Understanding of hydrogen bonding kinetics and solvent interactions on the femtosecond to picosecond timescale. nih.govwikipedia.org |

| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration and solution conformation | Experimental confirmation of the molecule's absolute stereochemistry and dominant solution-phase conformers. |

Expansion of Computational Studies on Reactivity Profiles of this compound with Novel Reagents and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. researchgate.netrsc.org While general computational studies on piperidine derivatives exist, specific investigations into the reactivity of this compound are lacking. nih.govnih.govresearchgate.net

Future computational work should focus on:

Mapping Reaction Pathways: DFT calculations can be used to model reaction mechanisms, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the functionalization of the piperidine ring itself. acs.org This would involve locating transition states and calculating activation energies to predict the feasibility of reactions with various novel catalysts (e.g., transition metal complexes or organocatalysts).

Predicting Site Selectivity: The molecule has several potential reaction sites. Computational models can predict the most likely site of attack for electrophilic or nucleophilic reagents by analyzing frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and calculated reactivity indices. researchgate.netnih.gov

Virtual Catalyst Screening: Before undertaking extensive experimental work, computational docking and reaction modeling can be used to screen a library of potential catalysts for a specific transformation, such as a C-H activation on the piperidine ring. researchgate.net This can accelerate the discovery of new and selective reactions.

The table below presents a hypothetical DFT study comparing the activation energy for the oxidation of the hydroxyl group using different catalysts.

| Catalyst System | Predicted Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| TEMPO/NaOCl | Radical-mediated oxidation | 15.2 | High for primary alcohol |

| PCC | Chromate ester formation | 20.5 | Moderate, potential side reactions |

| Novel Ru-based complex | Dehydrogenation | 12.8 | Potentially very high and catalytic |

| Biocatalyst (Alcohol Dehydrogenase) | Enzyme-substrate complex | 8.5 | Excellent chemo- and stereoselectivity |

Exploration of this compound in Emerging Fields of Chemical Science Beyond Current Paradigms

The unique structural features of this compound—a chiral, N-alkylated piperidine with a primary alcohol—make it an attractive candidate for applications beyond traditional roles. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as chemical intermediates. ijnrd.orgpharmjournal.ru

Unexplored avenues for this specific compound could include:

Asymmetric Catalysis: The molecule itself could serve as a chiral ligand for transition metal catalysts. The nitrogen atom and the hydroxyl group could act as a bidentate ligand, creating a chiral environment for asymmetric reactions like reductions, oxidations, or C-C bond formations.

Materials Science: The hydroxyl group provides a handle for polymerization or for grafting onto surfaces. Polymers incorporating this moiety could have interesting properties for chiral separations or as functional coatings.

Supramolecular Chemistry: The ability to form hydrogen bonds via the hydroxyl group and coordinate via the nitrogen atom makes it a potential building block for self-assembling systems, such as gels, liquid crystals, or metal-organic frameworks (MOFs).

Chemical Probes: After modification with a fluorescent tag, the molecule could be explored as a probe for biological systems, potentially targeting enzymes or receptors where the piperidine scaffold is known to bind.

Investigation of Solid-State Properties and Crystal Engineering of this compound for Advanced Material Applications

The arrangement of molecules in the solid state dictates crucial material properties like solubility, melting point, and stability. mdpi.com For pharmaceutical applications, controlling the crystalline form (polymorphism) is critical. nih.gov The solid-state properties of this compound have not been investigated.

Future research should focus on:

Single-Crystal X-ray Diffraction: The most definitive method for determining solid-state structure is X-ray crystallography. ed.ac.ukresearchgate.net Obtaining a crystal structure would reveal precise bond lengths, bond angles, and the molecule's conformation in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding networks involving the alcohol and potential C-H···O interactions, that govern the crystal packing.

Polymorph Screening: A systematic screening for different crystalline forms (polymorphs) should be conducted. This involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, pressures). Each polymorph could exhibit unique physical properties, and identifying them is crucial for any potential application in pharmaceuticals or materials. mdpi.com

Co-crystal Formation: Crystal engineering principles could be applied to form co-crystals with other molecules (co-formers). By selecting co-formers with complementary functional groups (e.g., carboxylic acids to interact with the piperidine nitrogen), it may be possible to design new solid forms with tailored properties, such as enhanced solubility or stability.

The following table lists key crystallographic parameters that would be determined from a future single-crystal X-ray diffraction study.

| Crystallographic Parameter | Information to be Gained |

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. ed.ac.uk |

| Molecular Conformation | Torsion angles defining the piperidine ring pucker and substituent orientations. |

| Hydrogen Bond Geometry | Distances and angles of O-H···N or O-H···O interactions, defining the packing motif. |

| Packing Efficiency (Kitaigorodski coefficient) | Density of molecular packing in the solid state. ed.ac.uk |

Q & A

Q. What are the recommended safety protocols for handling 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols or dust .

- Ventilation: Ensure adequate exhaust ventilation, especially during procedures generating dust or vapors .

- First Aid Measures:

- Spill Management: Avoid dust generation; collect spills in sealed containers for disposal .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

- Stepwise Alkylation: Piperidine derivatives are often synthesized via nucleophilic substitution. For example, describes a similar compound synthesized by reacting a piperidine precursor with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Liquid-liquid extraction (e.g., EtOAc/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for ethanol -OH) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational QSAR models optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Descriptor Selection: Use 3D molecular descriptors (e.g., steric, electronic) to correlate structural features with inhibitory activity. highlights QSAR studies on analogous piperidine-ethanol derivatives targeting glioblastoma .

- Validation: Apply leave-one-out cross-validation to assess model robustness. A study in Letters in Drug Design & Discovery achieved R² >0.8 for glutaminase inhibitors using CoMFA/CoMSIA .

- Design Insights: Modify the sec-butyl chain length or introduce heterocycles (e.g., thiadiazole) to enhance binding to hydrophobic enzyme pockets .

Q. What in vitro assays are suitable for evaluating glutaminase 1 (GLS1) inhibition by this compound?

Methodological Answer:

- Enzyme Activity Assay: Use recombinant human GLS1 in a colorimetric assay measuring glutamate production (absorbance at 340 nm via NADH depletion). reports IC₅₀ values for piperidine-ethanol analogs using this method .

- Cell-Based Assays: Test cytotoxicity in GLS1-dependent cancer lines (e.g., MDA-MB-231). Monitor cell viability via MTT assay after 72-hour treatment .

- Data Interpretation: Compare dose-response curves with positive controls (e.g., CB-839). Address contradictions by validating target engagement via Western blot (e.g., reduced glutamine metabolism markers) .

Q. How can structural discrepancies in ligand-receptor binding be resolved for this compound?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with its target (e.g., GLS1 or sigma1 receptors) to resolve binding modes. demonstrates ligand fitting in 7F7W with RMSD <1.5 Å for bond angles .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability. Address clashes (e.g., atomic overlaps >0.4 Å) by refining substituent geometry .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting toxicity data for piperidine-ethanol derivatives?

Methodological Answer:

- Source Evaluation: Compare GHS classifications across SDS sheets. and classify oral toxicity as Category 4 (H302), while adds dermal/inhalation risks. Cross-validate with in vivo LD₅₀ data .

- Experimental Replication: Conduct acute toxicity assays (OECD 423) in rodents. If results conflict with SDS, consider batch impurities or stereochemical variability (e.g., R vs. S sec-butyl configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.